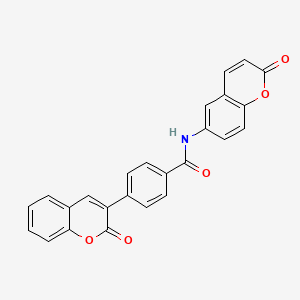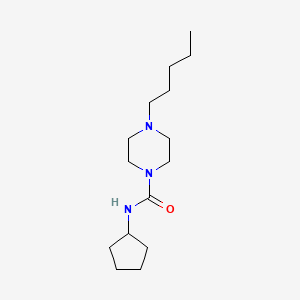![molecular formula C22H27N3O2 B4664660 1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4664660.png)
1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole
Descripción general
Descripción
1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole, also known as EMBI, is a chemical compound that belongs to the benzimidazole class of drugs. It has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and infectious diseases.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole is not fully understood. However, it has been proposed that 1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole exerts its anti-cancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of 1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole is thought to be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential use in treating various diseases. However, there are also some limitations to using 1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole in lab experiments. For example, the exact mechanism of action of 1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole is not fully understood, which can make it difficult to design experiments to study its effects. In addition, the solubility of 1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole can be a challenge, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole. One area of interest is the development of new derivatives of 1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole with improved activity and selectivity. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole in vivo. In addition, further research is needed to fully understand the mechanism of action of 1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole and its potential use in treating various diseases.
Aplicaciones Científicas De Investigación
1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells and inducing cell death. 1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole has also been found to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, 1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole has been shown to have antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
4-[[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-2-18-7-9-19(10-8-18)27-16-13-25-21-6-4-3-5-20(21)23-22(25)17-24-11-14-26-15-12-24/h3-10H,2,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZYXPMAPLEBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-dimethyl-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B4664583.png)
![2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4664591.png)
![2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4664601.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide](/img/structure/B4664608.png)
![1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4664632.png)
![ethyl [(1,3-benzoxazol-2-ylthio)acetyl]carbamate](/img/structure/B4664640.png)

![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4664662.png)
![N-(3,5-dimethylphenyl)-2-[(4-isopropylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4664675.png)

![N-benzyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B4664680.png)

![5-(4-butoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4664691.png)
